3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxypyrimidin-5-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-10-13-4-7(5-14-10)8-6-12-3-2-9(8)11/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHPHTZISQDRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744704 | |
| Record name | 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-42-2 | |
| Record name | 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxypyrimidin 5 Yl Pyridin 4 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine identifies two primary disconnections that form the basis of the most logical synthetic strategies. The core structure consists of a pyridine (B92270) ring substituted with an amino group at the 4-position and a 2-methoxypyrimidine (B189612) ring at the 3-position.
The most apparent disconnection is at the C-C bond linking the pyridine and pyrimidine (B1678525) rings. This bond is an ideal candidate for formation via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection leads to two potential sets of synthons:
Pathway A: A 3-halogenated-pyridin-4-amine derivative and a 2-methoxypyrimidine-5-boronic acid or ester.
Pathway B: A 5-halogenated-2-methoxypyrimidine and a 4-aminopyridine-3-boronic acid or ester.
A second critical disconnection involves the C-N bond of the amino group on the pyridine ring. This suggests a late-stage installation of the amine via a nucleophilic aromatic substitution or, more commonly, a Buchwald-Hartwig amination. This approach would involve a precursor such as 3-(2-methoxypyrimidin-5-yl)-4-halopyridine, which would then be aminated.
These disconnections pave the way for modular synthetic routes, allowing for the independent preparation of the pyridine and pyrimidine fragments before their crucial coupling.
Conventional Synthetic Approaches
Conventional methods for synthesizing the target molecule heavily rely on robust and well-established reactions in heterocyclic chemistry, particularly those catalyzed by palladium.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming the central C-C bond between the two heterocyclic rings. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov Its utility is enhanced by mild reaction conditions, tolerance of various functional groups, and the commercial availability of many starting materials. nih.gov
A plausible route involves coupling a 5-substituted-2-methoxypyrimidine with a 3-substituted-4-aminopyridine. For instance, 5-bromo-2-methoxypyrimidine (B78064) could be reacted with a boronic ester of 4-aminopyridine (B3432731). The development of Suzuki-Miyaura reactions for unprotected ortho-bromoanilines demonstrates the feasibility of using substrates with free amino groups, which can be challenging. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents/Conditions | Source |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 | nih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | mdpi.com |
| Solvent | Dioxane, Toluene (B28343), DME/Water | nih.gov |
| Boron Species | Boronic acid or Pinacol boronate ester | nih.gov |
| Leaving Group | Br, I, OTf | organic-chemistry.org |
This table presents generalized conditions for Suzuki-Miyaura reactions applicable to heteroaryl coupling.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is ideal for introducing the 4-amino group onto the pyridine ring. nih.govyoutube.com This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. organic-chemistry.org Over the past 25 years, this methodology has evolved to encompass a broad substrate scope with high efficiency. nih.gov
A synthetic strategy could first construct the 3-(2-methoxypyrimidin-5-yl)pyridine core, for example, by coupling 5-bromopyrimidine (B23866) with 3-pyridylboronic acid, followed by the introduction of a halogen at the 4-position of the pyridine ring. The resulting 4-halopyridine intermediate would then undergo Buchwald-Hartwig amination. The use of aqueous ammonia (B1221849) or ammonia equivalents like lithium bis(trimethylsilyl)amide (LiHMDS) allows for the installation of a primary amine. organic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and Xantphos being highly effective. mdpi.comyoutube.com
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents/Conditions | Source |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | amazonaws.com |
| Ligand | Xantphos, RuPhos, BrettPhos, DavePhos | mdpi.comyoutube.comlibretexts.org |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | mdpi.comlibretexts.org |
| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary Amines | organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF | mdpi.comlibretexts.org |
This table presents generalized conditions for Buchwald-Hartwig amination reactions applicable to heteroaryl substrates.
A combined strategy, where a Suzuki-Miyaura coupling is followed by a Buchwald-Hartwig amination, is a highly effective approach for synthesizing complex molecules like the target compound. nih.gov For example, a 2-iodo-4-chloropyrrolopyridine was successfully functionalized by first performing a chemoselective Suzuki coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov
Functional Group Interconversions on Precursor Scaffolds
Functional group interconversions (FGI) offer an alternative or complementary approach to direct coupling. A key transformation would be the reduction of a nitro group to an amine. A synthetic route could begin with a 4-nitropyridine (B72724) derivative, which is then carried through the C-C bond-forming step. The nitro group can be subsequently reduced to the desired 4-amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reagents like sodium dithionite. researchgate.netmdpi.com
Another relevant FGI is the conversion of a hydroxyl group to the methoxy (B1213986) group on the pyrimidine ring. If the synthesis starts with a 2-hydroxypyrimidine (B189755) precursor, it can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. prepchem.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. In the context of the pyridine ring, a suitable directing group at the 4-position could facilitate metalation (lithiation) at the 3-position. While the amino group itself can be a directing group, it often requires protection (e.g., as a pivaloyl or carbamate (B1207046) derivative) to be effective and prevent N-deprotonation. Once lithiated, the intermediate can be quenched with an electrophilic source of the pyrimidine ring or, more commonly, converted to a boronic ester for a subsequent Suzuki-Miyaura coupling. However, the application of DoM to this specific system would require careful optimization to ensure correct regioselectivity and compatibility with other functional groups.
Exploration of Novel and Optimized Synthetic Routes
Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.in These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. rasayanjournal.co.in
Key green strategies applicable to the synthesis of this compound precursors include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improve yields for cross-coupling and condensation reactions. nih.gov
Solventless Reactions: Performing reactions without a solvent, for instance using "grindstone chemistry" or ball milling, minimizes solvent waste and can enhance reaction rates. rasayanjournal.co.in
Use of Greener Solvents: Replacing hazardous solvents like toluene or dioxane with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a central tenet of green chemistry. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): Designing a one-pot reaction where multiple starting materials combine to form the desired product without isolating intermediates can significantly improve efficiency and reduce waste. nih.govresearchgate.net For example, a one-pot, four-component reaction has been used to synthesize pyridine derivatives in excellent yields. nih.gov
Table 3: Green Chemistry Approaches in Heterocycle Synthesis
| Technique | Description | Advantages | Source |
|---|---|---|---|
| Microwave Irradiation | Uses microwave energy to heat reactions. | Shorter reaction times, higher yields, pure products. | nih.gov |
| Ball Milling | Mechanical grinding of reactants in a solvent-free environment. | Reduces solvent use, creates amorphous mixtures with large surface areas. | rasayanjournal.co.in |
| Ultrasound Irradiation | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Environmentally friendly, highly effective for one-pot syntheses. | rasayanjournal.co.in |
| Ionic Liquids | Salts with low melting points used as solvents. | Low toxicity, biodegradable, can act as both solvent and catalyst. | rasayanjournal.co.in |
| Aqueous Synthesis | Using water as the reaction solvent. | Safe, inexpensive, and environmentally benign. | rasayanjournal.co.in |
This table summarizes various green chemistry techniques that can be applied to the synthesis of the target compound or its precursors.
High-Throughput Synthesis and Parallel Chemistry Approaches
High-throughput synthesis and parallel chemistry are powerful tools for accelerating the drug discovery process by rapidly generating large libraries of related compounds. These methodologies are particularly well-suited for the synthesis of analogues of this compound, where variations in the pyridine, pyrimidine, or amine moieties can be systematically explored.
The general approach to the parallel synthesis of a library of compounds based on the this compound scaffold would likely involve a multi-step sequence where key building blocks are varied at each stage. For instance, a library could be constructed by reacting a common intermediate, such as a suitably functionalized pyridine, with a diverse set of pyrimidine precursors.
One potential strategy could involve the parallel coupling of a boronic acid derivative of 2-methoxypyrimidine with a range of substituted 3-bromopyridin-4-amine derivatives using a palladium-catalyzed Suzuki coupling reaction. This approach allows for the introduction of diversity at the pyridine core.
Alternatively, a library could be generated by first establishing the pyrimidinyl-pyridine core and then diversifying the 4-amino group. For example, a common precursor like 3-(2-methoxypyrimidin-5-yl)-4-fluoropyridine could be subjected to parallel nucleophilic aromatic substitution (SNAr) reactions with a library of primary and secondary amines. Microwave-assisted synthesis can often be employed to expedite these reactions, allowing for the rapid generation of a diverse set of final products wikipedia.org.
Multicomponent reactions (MCRs) also offer an efficient route for the high-throughput synthesis of highly substituted pyridine and pyrimidine derivatives. Although a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be adapted to generate structural analogues by combining different aldehydes, ketones, and nitrogen sources in a combinatorial fashion wikipedia.org.
To manage the large number of reactions and products, these syntheses are typically performed in multi-well plates, and the purification of the resulting libraries is often achieved using automated parallel purification systems, such as mass-directed preparative HPLC.
Table 1: Illustrative Parallel Synthesis Scheme for Analogues of this compound
| Step | Reaction Type | Variable Component 1 (Pyridine Precursor) | Variable Component 2 (Amine) | Potential Library Size |
| 1 | Suzuki Coupling | Array of substituted 3-boronic acid pyridines | 2-chloro-5-iodopyrimidine | - |
| 2 | Nucleophilic Aromatic Substitution | 3-(2-chloropyrimidin-5-yl)pyridin-4-amine (from step 1) | Library of primary/secondary amines | >100 compounds |
| 3 | Methoxylation | Array of 3-(2-chloropyrimidin-5-yl)pyridin-4-amine derivatives | Sodium methoxide | - |
This table illustrates a potential high-throughput workflow. Specific reaction conditions would need to be optimized for each substrate.
Development of Stereoselective Syntheses (if chiral centers are introduced in derivatives)
While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives is a key strategy for exploring structure-activity relationships, particularly for biological applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of a single stereoisomer.
One common approach to introduce chirality is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse nih.govwikipedia.orgsigmaaldrich.comresearchgate.net. For example, if a chiral substituent were to be introduced at the 4-amino position, a chiral amine could be used as the nucleophile in an SNAr reaction. The inherent chirality of the amine would direct the stereochemical outcome of subsequent modifications to the molecule. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in the asymmetric synthesis of a wide range of compounds nih.gov.
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of chiral molecules. This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, the introduction of a chiral center on a side chain attached to the pyridine or pyrimidine ring could be achieved through an asymmetric hydrogenation or an asymmetric carbon-carbon bond-forming reaction catalyzed by a chiral transition metal complex rsc.org.
Biocatalysis, using enzymes to perform stereoselective transformations, offers a green and highly efficient alternative for the synthesis of chiral derivatives. For example, a prochiral ketone derivative of the parent compound could be stereoselectively reduced to a chiral alcohol using a ketoreductase enzyme. Similarly, a transaminase could be used to introduce a chiral amino group.
Table 2: Potential Strategies for Stereoselective Synthesis of Derivatives
| Strategy | Description | Example Application | Key Reagents/Catalysts |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Asymmetric alkylation of a derivative containing a chiral amide at the pyridine C-3 position. | Evans oxazolidinones, (R/S)-pseudoephedrine. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric hydrogenation of an olefinic side chain on the pyrimidine ring. | Chiral Rhodium or Ruthenium phosphine complexes. |
| Biocatalysis | Employment of enzymes to perform highly stereoselective transformations. | Stereoselective reduction of a ketone on a substituent to a chiral alcohol. | Ketoreductases, alcohol dehydrogenases. |
The development of both high-throughput and stereoselective synthetic methods is crucial for the comprehensive investigation of the chemical space around this compound and for the identification of derivatives with optimized properties.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift of each signal would indicate the electronic environment of the proton, while the signal's multiplicity (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal. However, specific experimental ¹H NMR data, including a data table of chemical shifts and coupling constants, could not be found.
Carbon (¹³C) NMR Spectral Analysis
Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the this compound structure. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding. Without access to experimental data, a detailed analysis and data table cannot be provided.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure. These experiments would be crucial for definitively elucidating the structure of this compound. Unfortunately, no published data from these analyses for the target compound could be located.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula. Specific HRMS data for this compound is not available in the searched resources.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. A detailed analysis of the fragmentation pathways for this compound is not possible without the experimental MS/MS data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum would display a series of absorption bands that confirm the presence of its key structural components: the primary amine, the pyridine (B92270) and pyrimidine (B1678525) rings, and the methoxy (B1213986) group. By analyzing analogous structures like 4-aminopyridine (B3432731) and other substituted pyrimidines, a characteristic spectral pattern can be predicted. researchgate.netresearchgate.netresearchgate.net
The primary amine (-NH₂) group would be identified by two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively. researchgate.nettsijournals.com An N-H scissoring (bending) vibration is also expected around 1650-1600 cm⁻¹. researchgate.nettsijournals.com The aromatic pyridine and pyrimidine rings give rise to a complex series of sharp C=C and C=N stretching absorptions in the 1600-1400 cm⁻¹ fingerprint region. researchgate.net Furthermore, the C-N stretching of the aminopyridine moiety typically appears between 1330-1260 cm⁻¹. tsijournals.com The presence of the methoxy group (-OCH₃) would be confirmed by a characteristic C-O-C stretching band, often observed in the 1300-1000 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine & Pyrimidine Rings |
| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1400 | C=C and C=N Ring Stretching | Pyridine & Pyrimidine Rings |
| 1330 - 1260 | C-N Stretch | Aminopyridine |
| 1300 - 1000 | C-O-C Asymmetric Stretch | Methoxy Ether |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its structure. Based on related pyridine and pyrimidine structures, the molecule is expected to crystallize in a common crystal system like monoclinic or orthorhombic. researchgate.netwikipedia.org The analysis would reveal the relative orientation of the pyridine and pyrimidine rings. Due to some steric hindrance, the two rings are likely not perfectly coplanar. researchgate.net
Table 2: Typical Crystallographic Parameters for Heterocyclic Compounds This table is interactive. Click on the headers to sort.
| Parameter | Description | Example from Related Structures |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic, Monoclinic researchgate.netwikipedia.org |
| Space Group | Describes the symmetry of the unit cell. | Pna2₁, P-1, Cc researchgate.netwikipedia.org |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in angstroms (Å). | Varies depending on packing. |
| Intermolecular Interactions | Non-covalent forces holding the crystal together. | Hydrogen bonding, π-π stacking nih.gov |
| Dihedral Angle | The angle between the planes of the two aromatic rings. | Expected to be non-zero. researchgate.net |
Advanced Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating a compound from impurities, byproducts, and unreacted starting materials. These techniques are central to determining the purity of a substance and for quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. researchgate.net The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For this compound, a reversed-phase (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ptfarm.plhelixchrom.com The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the power of HPLC by providing UV-Vis spectra for each point in the chromatogram. This capability is crucial for:
Peak Purity Analysis: Comparing spectra across a single chromatographic peak can determine if it consists of a single component or co-eluting impurities.
Compound Identification: The UV spectrum of the main peak can be compared against a reference standard for confirmation.
Quantification: The compound can be accurately quantified by measuring the peak area at its wavelength of maximum absorbance (λ-max).
Table 3: Exemplar HPLC-DAD Method Parameters This table is interactive. Click on the headers to sort.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. ptfarm.pl |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) | Eluent to carry the sample through the column. ptfarm.plhelixchrom.com |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detection | Diode Array Detector (DAD) at 220-400 nm | Acquires full UV spectra for purity and identification. researchgate.net |
| Injection Volume | 10 µL | Volume of sample introduced into the system. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation and identification of volatile and semi-volatile compounds. While the target compound, this compound, is likely not volatile enough for direct GC-MS analysis without derivatization, the technique is invaluable for monitoring its synthetic process. nih.gov
The primary application of GC-MS in this context is the analysis of volatile impurities, residual solvents, and unreacted starting materials. thermofisher.comshimadzu.com For instance, the synthesis of the target molecule may involve simpler, more volatile pyridine or pyrimidine precursors. Headspace GC-MS is particularly effective for detecting and quantifying residual solvents (e.g., methanol, toluene (B28343), THF) from the reaction and purification steps, which is a critical aspect of quality control in pharmaceutical chemistry. shimadzu.com The mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint that allows for confident structural identification by comparison with spectral libraries. researchgate.net
Table 4: Potential Volatile Analytes in Synthesis Monitored by GC-MS This table is interactive. Click on the headers to sort.
| Analyte Type | Potential Compound Example | Rationale for Monitoring |
|---|---|---|
| Starting Material | Simple substituted pyridines/pyrimidines | To ensure reaction completion. |
| Byproduct | Volatile degradation or side-reaction products | To assess reaction purity and yield. |
| Residual Solvent | Tetrahydrofuran (THF), Toluene, Methanol | To meet regulatory safety limits for solvents. shimadzu.com |
| Reagent Impurity | Impurities within starting materials | To control the final product's impurity profile. thermofisher.com |
Structure Activity Relationship Sar Studies of 3 2 Methoxypyrimidin 5 Yl Pyridin 4 Amine and Its Analogs
Rational Design and Synthesis of Structural Analogs and Derivatives
The rational design of analogs based on the 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine scaffold involves systematic chemical modifications to probe and optimize biological activity. These modifications are strategically focused on the core heterocyclic systems—the pyridine (B92270) and pyrimidine (B1678525) moieties—as well as the linkage between them.
The pyridine ring is a frequent target for modification in SAR studies. Research on related pyridine derivatives has shown that the nature and position of substituents are critical for biological activity. For instance, in a series of sulfonamide methoxypyridine derivatives, the 3-amino group on the pyridine ring was essential for the synthesis of potent inhibitors. nih.gov The synthesis of these analogs often begins with a substituted pyridine, such as 5-bromo-2-methoxypyridin-3-amine, which then undergoes further reactions like Miyaura borylation and Suzuki coupling to introduce diverse functionalities. nih.gov
Studies on other pyridine-containing compounds have demonstrated that introducing small, electron-donating groups can enhance activity. Conversely, the addition of bulky groups or halogen atoms to the pyridine ring has been shown to decrease antiproliferative activity in certain classes of compounds. nih.gov For example, the introduction of a fluorine atom at the 3-position of a 2-methoxypyridin-4-amine core represents a common strategy to modulate the electronic properties of the ring. bldpharm.com
The pyrimidine ring offers multiple sites for strategic substitutions to explore the SAR. The 2-methoxy group is a particularly important feature. In many related inhibitor designs, this group is maintained as it is found to be crucial for activity. For example, in a series of PI3K/mTOR dual inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) scaffold, which retains the methoxy (B1213986) group, exhibited the strongest PI3K inhibitory activity. nih.gov
However, replacing the pyrimidine ring with other heterocycles or modifying its substituents is a common approach to probe the SAR. In the design of novel anticancer agents, the pyrimidine ring is often linked to various terminal polar chains or nonpolar fragments to improve binding affinity and water solubility. researchgate.net For instance, in a series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives, the pyrimidine was substituted at the 6-position with various amines, such as piperazines and morpholine, to construct a reliable SAR. researchgate.net The results indicated that compounds with a substituted piperazine (B1678402) moiety showed the best antiproliferative activity. mdpi.com
The following table presents data on the growth inhibition of colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines by certain pyrimidine-modified analogs. mdpi.com
| Compound | Structure | HCT-116 GI (%) @ 10 µM | SK-BR-3 GI (%) @ 10 µM |
| 4a | 4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | 40.87 | 30.21 |
| 4h | N-(2-(4-(2-((2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)amino)thiazol-4-yl)phenoxy)ethyl)acetamide | 32.55 | 46.14 |
While the parent compound features a direct C-C bond between the pyridine and pyrimidine rings, analogs have been synthesized where a linking atom or group is introduced. The nature of this linker can significantly affect the compound's conformation and, consequently, its biological activity. nih.gov For example, in a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives, replacing an ether (-O-) linker with an amine (-NH-) linker resulted in a two- to seven-fold increase in potency. nih.gov This highlights the importance of the linker in defining the spatial orientation of the aromatic rings. nih.gov
In another study, an amino group was used to link a pyridin-yl-pyrimidin core to an indole (B1671886) moiety. nih.gov This strategic insertion of a linker allowed for the exploration of a different chemical space and led to the discovery of potent methuosis inducers. The table below shows the vacuole-inducing activity of several of these linked analogs in the MDA-MB-231 cancer cell line. nih.gov
| Compound | R Group on the Indole-2-carbohydrazide | Vacuole-inducing activity in MDA-MB-231 cells (+++ indicates strong activity) |
| 12c | 2-chlorophenyl | +++ |
| 12g | 3-fluorophenyl | +++ |
| 12i | 3-bromophenyl | +++ |
| 12n | 2-methylphenyl | +++ |
| 12A | 3-methylphenyl | +++ |
Elucidation of Key Pharmacophoric Features
The key pharmacophoric features of this class of compounds are the structural motifs essential for molecular recognition and biological activity. For the broader class of pyridine-pyrimidine scaffolds, the following features are often crucial:
Hydrogen Bond Donors and Acceptors: The amino group on the pyridine ring (position 4) and the nitrogen atoms within the pyridine and pyrimidine rings often act as key hydrogen bond donors and acceptors, interacting with residues in the target protein's binding site. nih.gov
Aromatic/Hydrophobic Regions: The pyridine and pyrimidine rings themselves provide critical aromatic surfaces for π-π stacking or hydrophobic interactions with the biological target. nih.gov
The Methoxy Group: The 2-methoxy group on the pyrimidine ring is often a key feature, potentially involved in hydrogen bonding or occupying a specific hydrophobic pocket. nih.gov Molecular docking of related compounds has shown that such groups can form crucial interactions, for example, with the thiol group of a cysteine residue in the binding site of tubulin. nih.gov
Impact of Electronic and Steric Properties of Substituents on Molecular Interactions
The electronic and steric properties of substituents have a profound impact on the molecular interactions of these analogs.
Electronic Effects: The antiproliferative activity of related pyridine derivatives is enhanced by the presence and specific positioning of electron-donating groups like methoxy (-OMe) and amino (-NH2) groups. nih.gov Conversely, the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), can alter the charge distribution of the rings and impact binding affinity, sometimes leading to a decrease in selectivity for a particular target. nih.gov
Steric Effects: The size and shape of substituents are critical. Studies have shown that pyridine derivatives with bulky groups exhibit lower antiproliferative activity, likely due to steric hindrance that prevents optimal binding to the target. nih.gov The substitution pattern on the rings is also important; for instance, 2-substituted analogs of some psychoactive agents were found to be less potent than their 3- or 4-substituted counterparts, suggesting a steric clash at the 2-position. nih.gov
Investigation of Biological Mechanisms and Target Interactions Pre Clinical Focus
Modulation of Enzyme Activity
Kinase Inhibition Profiling and Specificity
There is no available scientific literature detailing the kinase inhibition profile or specificity of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.
Phosphopantetheinyl Transferase (PPTase) Inhibition Studies
No studies were found that investigate the inhibitory effects of this compound on phosphopantetheinyl transferases.
Other Relevant Enzyme Targets
Research on the interaction of this compound with other specific enzyme targets is not present in the available scientific literature.
Antimicrobial Research Applications (in vitro and non-human in vivo models)
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
There are no specific data from in vitro or non-human in vivo studies on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.
Antifungal Activities
No research findings detailing the antifungal properties of this compound are available. While related heterocyclic compounds have been investigated for antifungal potential, this specific molecule has not been the subject of such studies. nih.gov
Anti-mycobacterial Properties and Mechanisms of Action
Currently, there is no publicly available scientific literature detailing the anti-mycobacterial properties or the specific mechanism of action of the compound this compound against Mycobacterium tuberculosis or other mycobacterial species. While research exists on the anti-tubercular activity of various pyridine (B92270) and pyrimidine (B1678525) derivatives, which are structural components of the compound , specific studies on this compound are not found in the reviewed scientific databases. nih.govnih.govfrontiersin.org For instance, some 2,4-disubstituted pyridine derivatives have shown bactericidal activity against intracellular Mycobacterium tuberculosis. frontiersin.org Similarly, other related heterocyclic compounds are known to target various aspects of mycobacterial physiology, but no direct linkage to this compound has been established.
Interaction with Cellular Pathways and Signaling (in vitro cell-based assays)
Cell-Based Target Engagement Studies
There is no available data from cell-based target engagement studies for this compound. Such studies are crucial for identifying the specific molecular targets within the cell with which the compound interacts to exert a biological effect. Without these studies, the protein or proteins that this compound binds to remain unknown.
Pathway Modulation Assessments and Reporter Gene Assays
Information regarding the modulation of cellular signaling pathways or data from reporter gene assays for this compound is not available in the current scientific literature. These assays are essential for understanding the functional consequences of target engagement, such as the activation or inhibition of specific signaling cascades. For example, studies on other distinct pyrimidine derivatives have shown modulation of pathways like the PI3K/mTOR and Wnt/β-catenin signaling pathways, but this cannot be extrapolated to the specific compound . nih.govnih.gov
Receptor Binding and Functional Assays
There are no public records of receptor binding or functional assays having been performed for this compound. These assays would be necessary to determine if the compound interacts with specific cell surface or intracellular receptors and to characterize the nature of this interaction (e.g., agonist or antagonist activity). While related structures have been investigated for their receptor interactions, such as G protein-coupled receptors, this information is not applicable to this compound without specific experimental evidence. nih.gov
Computational Analysis of this compound
This article focuses on the computational chemistry and molecular modeling studies of the chemical compound this compound. The following sections outline the application of various computational techniques to elucidate its properties and potential as a bioactive molecule.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools in modern drug discovery, allowing for the prediction of molecular properties, interactions with biological targets, and the rational design of new therapeutic agents. nih.gov However, a thorough review of published scientific literature indicates a lack of specific computational studies focused exclusively on 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. The following sections describe the standard computational methodologies and note the absence of specific data for this compound.
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.net This technique is crucial for understanding the structural basis of a ligand's activity.
A binding mode analysis for this compound would involve simulating its insertion into the active site of a relevant biological target, such as a protein kinase. Such an analysis would identify the most energetically favorable conformation and orientation of the compound within the binding pocket. Currently, there are no publicly available studies detailing the specific binding mode of this compound.
Following a docking simulation, the key amino acid residues of the protein that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand are identified. researchgate.net This information is vital for explaining the molecule's affinity and selectivity. For N-(pyridin-3-yl)pyrimidin-4-amine analogues, studies have shown interactions with crucial active site residues in targets like cyclin-dependent kinase 2 (CDK2). rsc.org However, specific research identifying the key interacting residues for this compound has not been published.
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations assess the stability of a ligand-protein complex, providing insights into how the binding interaction holds up in a dynamic, solvated environment. nih.gov Studies on related N-(pyridin-3-yl)pyrimidin-4-amine analogues have used MD simulations to explore the effects of inhibitor binding on protein structure and stability. rsc.org There are no specific molecular dynamics simulation studies reported in the literature for this compound.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. These methods can determine reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's ability to donate or accept electrons. Such calculations can provide insight into the chemical reactivity and kinetic stability of a compound. rsc.org While DFT has been applied to various pyridine (B92270) and triazine derivatives, academie-sciences.fr specific quantum chemical calculations for this compound are not available in existing literature.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. Studies on other pyrimidine (B1678525) derivatives have successfully used QSAR to guide the design of more potent molecules. nih.govnih.gov A dedicated QSAR model for analogues of this compound has not been reported.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The scaffold of this compound could potentially be used as a starting point in either ligand-based virtual screening (searching for molecules with similar properties) or structure-based virtual screening (docking libraries of compounds into a target). Such approaches have been used to identify new antituberculosis agents from triazolo[1,5-a]pyrimidine scaffolds. nih.gov However, no virtual screening campaigns based specifically on the this compound scaffold have been published.
Note: Due to the lack of specific published research data for this compound in the areas outlined, the generation of detailed data tables on its computational and molecular modeling studies is not possible.
Future Directions and Research Perspectives for 3 2 Methoxypyrimidin 5 Yl Pyridin 4 Amine
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine and its derivatives is paramount for extensive biological evaluation. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sophisticated and streamlined methodologies. Advanced catalytic systems and novel reaction conditions are expected to play a pivotal role.
Key areas for development include:
Catalyst-Driven Cross-Coupling: While methods like Suzuki and Buchwald-Hartwig amination are established for forming the core biaryl structure, future work could explore more efficient catalyst systems. This includes developing next-generation palladium, nickel, or copper catalysts that offer higher yields, lower catalyst loadings, and broader functional group tolerance under milder conditions.
C-H Activation: Direct C-H activation/functionalization represents a major frontier in organic synthesis. Developing methods to directly couple pre-functionalized pyrimidines with pyridines by activating specific C-H bonds would significantly shorten synthetic routes, reduce waste, and allow for novel derivatization patterns.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and better scalability. Microwave-mediated synthesis, for instance, has been successfully used to create 1,2,4-triazolo[1,5-a]pyridines in a catalyst-free manner, a strategy that could be adapted for pyridine-pyrimidine scaffolds.
Deconstruction-Reconstruction Strategies: A novel approach for isotopic labeling involves the chemical deconstruction of the pyrimidine (B1678525) ring into a vinamidinium salt, followed by reconstruction using isotopically enriched amidines. This advanced technique could be invaluable for creating labeled versions of this compound for use in metabolic and pharmacokinetic studies.
Table 1: Potential Advanced Synthetic Methodologies
| Methodology | Description | Potential Advantage for Scaffold Synthesis | Reference Context |
|---|---|---|---|
| Next-Generation Cross-Coupling | Use of advanced Pd, Ni, or Cu catalysts for reactions like Suzuki or Buchwald-Hartwig amination. | Higher efficiency, broader substrate scope, milder reaction conditions. | General advancements in organometallic catalysis. |
| Direct C-H Activation | Directly forming C-C or C-N bonds on the heterocyclic rings without pre-functionalization (e.g., boronic acids). | Increased atom economy, shorter synthetic routes, novel derivatization. | Emerging field in organic synthesis. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Rapid reaction times, improved yields, potential for catalyst-free conditions. | Established for various heterocyclic syntheses. westminster.ac.uk |
| Deconstruction-Reconstruction | Chemical ring-opening followed by ring-closing with labeled reagents. | Efficient synthesis of isotopically labeled compounds for DMPK studies. | A novel strategy for pyrimidine labeling. acs.org |
Continued SAR and Lead Optimization Strategies for Specific Biological Applications
Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a viable drug candidate. For this compound, future research will involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. Drawing parallels from SAR studies on other pyridine (B92270) and pyrimidine derivatives can guide these efforts. For example, studies on pyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors have provided insights into key pharmacophoric features. mdpi.com
Future SAR and optimization strategies should focus on:
Modification of the Pyridine Ring: Exploration of substituents at positions 2, 3, 5, and 6 of the pyridine ring to probe interactions with target proteins and influence physicochemical properties like solubility and membrane permeability.
Modification of the Pyrimidine Ring: Altering the methoxy (B1213986) group at the 2-position of the pyrimidine ring to other alkoxy, alkylamino, or halogen groups to modulate target binding and metabolic stability. The 4- and 6-positions also present opportunities for substitution.
Scaffold Hopping: Replacing the pyridine or pyrimidine core with other heterocycles (e.g., pyrazole, thiazole, quinoline) while maintaining key binding interactions. This can lead to novel intellectual property and improved drug-like properties.
Bioisosteric Replacement: Employing bioisosteres for key functional groups, such as replacing a methoxy group with a difluoromethyl group, to enhance metabolic stability or alter electronic properties.
Exploration of Novel Biological Target Identification and Validation
While initial research may link the this compound scaffold to a particular target class, its full therapeutic potential may lie in unexplored biological pathways. Future research must include systematic efforts to identify and validate novel molecular targets. Pyridine and pyrimidine cores are recognized as "privileged scaffolds" that can interact with a wide range of biological targets, particularly protein kinases. nih.gov
Approaches for novel target identification include:
Phenotypic Screening: Testing the compound in cell-based or organism-based assays that measure a complex biological response (e.g., cancer cell proliferation, inflammation) without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies.
Chemical Proteomics: Using affinity-based probes derived from the core scaffold to capture binding proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.
Computational Target Prediction: Employing inverse docking and other in silico methods to screen the compound against a large database of protein structures to predict potential binding partners. westminster.ac.uk
Table 2: Potential Biological Target Classes for Pyridine-Pyrimidine Scaffolds
| Target Class | Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, CDK9, FAK, Aurora Kinases | Oncology, Inflammation | The pyridine-pyrimidine scaffold is a common core in many approved kinase inhibitors. ijfmr.comrsc.org |
| Lipid Kinases | PI3K/mTOR | Oncology, Metabolic Disorders | Structurally related compounds have shown potent inhibitory activity against this pathway. |
| Synthases | Thymidylate Synthase (TS) | Oncology | Pyrido[2,3-d]pyrimidines have been investigated as hTS inhibitors. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Various | CNS, Cardiovascular | A versatile scaffold with potential to fit into diverse receptor binding pockets. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. mdpi.com These computational tools can analyze vast datasets to predict compound properties, identify novel candidates, and accelerate optimization cycles. For this compound, AI/ML can be applied across the research pipeline.
Key applications include:
Predictive Modeling (Q)SAR: Developing ML models trained on existing SAR data to predict the biological activity of newly designed derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. rsc.orgnih.gov
De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold, optimized for desired properties like high target affinity, low toxicity, and good ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Virtual Screening: Employing docking simulations and ML-based scoring functions to screen massive virtual libraries of compounds for molecules that are predicted to bind to a specific target, which can identify novel derivatives of the core scaffold. eddc.sg
Molecular Dynamics Simulations: Using computational simulations to understand the dynamic behavior of the compound when bound to its target protein, providing insights into binding stability and guiding further structural modifications. nih.gov
Application as a Core Scaffold for Material Science or Catalysis Research (if new research emerges)
While the primary focus for the this compound scaffold is in medicinal chemistry, its inherent electronic and structural properties could make it a candidate for applications in other fields, should new research emerge. The nitrogen atoms in the pyridine and pyrimidine rings can act as ligands for metal coordination.
Potential future research directions could include:
Organometallic Chemistry: Investigating the coordination of the scaffold with transition metals (e.g., platinum, iridium, ruthenium) to create novel organometallic complexes. Such complexes could be explored for their catalytic properties or as potential therapeutic agents themselves, as has been done with other isomeric platinum organometallics. researchgate.net
Functional Dyes and Sensors: The conjugated π-system of the biaryl scaffold could be functionalized to develop fluorescent probes or sensors for specific ions or molecules. Pyridine derivatives are already utilized in the creation of dyes for various industrial applications. researchgate.net
Organic Electronics: Exploring the potential of derivatives as components in organic light-emitting diodes (OLEDs) or other organic electronic devices, although this would require significant modification to achieve the necessary electronic properties.
This area remains highly speculative and is contingent on foundational research demonstrating the suitability of this specific scaffold for such applications.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine?
Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine and pyridine derivatives. A common approach uses palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the methoxypyrimidine and pyridin-4-amine moieties . Alternatively, nucleophilic substitution reactions with hydrazine hydrate can yield intermediates like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which may be functionalized further . For optimized yields, reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and bases such as DIPEA (N,N-diisopropylethylamine) are employed in anhydrous solvents (e.g., dioxane) to activate carboxyl groups during amide bond formation . Purification often involves silica gel chromatography with gradients of dichloromethane/methanol or cyclohexane/ethyl acetate .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Confirm purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular weight confirmation (e.g., [M+H]+ ions) .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) resolve structural features, such as methoxy (-OCH3) and pyridyl proton environments .
- X-ray Crystallography: For absolute conformation verification, single-crystal analysis is recommended .
Q. What solvents and storage conditions ensure compound stability?
Methodological Answer:
- Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in acidic/basic conditions.
- Storage: Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation. Lyophilization is advised for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Modify the methoxy group (e.g., replace with halogens or alkyl chains) and assess changes in target binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based viability screens (e.g., MTT assays) to correlate structural changes with activity .
- Computational Modeling: Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like kinases or GPCRs, guided by pyrimidine scaffold precedents .
Q. How to resolve contradictory data between in vitro and cellular assays?
Methodological Answer:
- Orthogonal Validation: Pair SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Metabolic Stability: Assess compound half-life in hepatic microsomes; poor cellular activity may stem from rapid metabolism .
- Off-Target Screening: Use proteome-wide affinity pulldowns (e.g., Chemoproteomics) to identify unintended interactions .
Q. What strategies optimize bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce ester or phosphate groups to enhance solubility and membrane permeability .
- Formulation: Use lipid nanoparticles or cyclodextrin complexes to improve pharmacokinetics .
- Pharmacokinetic Profiling: Monitor plasma concentration-time curves in rodent models to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
